Dimethylbenzyl carbinyl crotonate
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Overview
Description
Dimethylbenzyl carbinyl crotonate, also known as 2-methyl-1-phenylpropan-2-yl but-2-enoate, is an organic compound belonging to the class of phenylpropanes. It is a colorless oily liquid with a powerful, warm, herbaceous, fruity-spicy aroma. This compound is practically insoluble in water but soluble in oils and ethanol .
Preparation Methods
Dimethylbenzyl carbinyl crotonate can be synthesized through various methods. One common method involves the reaction of 2-methyl-1-phenyl-2-propene with formic acid in the presence of a strong mineral acid catalyst, such as sulfuric acid. The reaction is carried out at temperatures ranging from 5 to 50 degrees Celsius . Industrial production methods often involve similar processes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Dimethylbenzyl carbinyl crotonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the crotonate group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Dimethylbenzyl carbinyl crotonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of dimethylbenzyl carbinyl crotonate involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Dimethylbenzyl carbinyl crotonate can be compared with other similar compounds, such as:
Dimethylbenzyl carbinyl formate: Similar in structure but with a formate group instead of a crotonate group.
Phenylpropanes: A broader class of compounds to which this compound belongs.
What sets this compound apart is its unique combination of chemical properties and its specific applications in various fields .
Properties
CAS No. |
93762-34-6 |
---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(2-methyl-1-phenylpropan-2-yl) (E)-but-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-4-8-13(15)16-14(2,3)11-12-9-6-5-7-10-12/h4-10H,11H2,1-3H3/b8-4+ |
InChI Key |
OKLPIYCKVVLHCP-XBXARRHUSA-N |
Isomeric SMILES |
C/C=C/C(=O)OC(C)(C)CC1=CC=CC=C1 |
Canonical SMILES |
CC=CC(=O)OC(C)(C)CC1=CC=CC=C1 |
density |
0.995-1.003 (20°) |
physical_description |
Colourless oily liquid; Powerful, warm, herbaceous, fruity-spicy aroma |
solubility |
Practically insoluble or insoluble in water; soluble in oils Soluble (in ethanol) |
Origin of Product |
United States |
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